molecular formula C9H9NO B15072405 3-Methyl-3H-indol-3-ol CAS No. 216101-54-1

3-Methyl-3H-indol-3-ol

Cat. No.: B15072405
CAS No.: 216101-54-1
M. Wt: 147.17 g/mol
InChI Key: HYZSAMREMMAXPO-UHFFFAOYSA-N
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Description

3-Methyl-3H-indol-3-ol, also known as 3-Methylindole, is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is particularly notable for its presence in certain plants and its role as a precursor in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-indol-3-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting material is typically 3-methyl-2-butanone. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to yield the indole product .

Industrial Production Methods

Industrial production of this compound often involves the same Fischer indole synthesis but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methyleneindolenine, while halogenation can produce halogenated indole derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular signaling pathways. In the context of its biological activity, this compound can modulate enzyme activity, affect gene expression, and interact with other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural modification can enhance or alter its interactions with molecular targets compared to other indole derivatives .

Properties

CAS No.

216101-54-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-methylindol-3-ol

InChI

InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3

InChI Key

HYZSAMREMMAXPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2=CC=CC=C21)O

Origin of Product

United States

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